molecular formula C17H14O7 B10822039 2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione

Cat. No.: B10822039
M. Wt: 330.29 g/mol
InChI Key: TZARUQGWUTUJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions to form the phenalene core, followed by the introduction of hydroxyl and ketone groups through selective oxidation and substitution reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinone derivatives, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.

    Industry: It can be utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ketone group can participate in redox reactions. These interactions modulate the activity of target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Similar in structure but lacks the hydroxyl and ketone groups.

    1,3,4,5-Tetrahydroxy-2-methoxy-7-methyl-9,10-anthracenedione: Shares hydroxyl groups but differs in the core structure and functional groups.

Uniqueness

2,4,6,9-Tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUQGWUTUJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.